N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide
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Overview
Description
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with an ethyl group at the 3-position and a methylbenzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 3-position of the quinazolinone core through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the 3-ethyl-2-oxoquinazolin-4-yl intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide
- 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
- N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNTMTXWUKIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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